Didemethylclomipramine

Description

Significance in Preclinical Neuropharmacological Research

The study of didemethylclomipramine is of considerable importance in preclinical neuropharmacology. physionet.orgnih.govastrazeneca.com Preclinical research, which involves in vitro (test tube) and in vivo (animal) studies, is fundamental to understanding the mechanisms of action of drugs and their metabolites. altasciences.comoncodesign-services.com Investigating compounds like this compound helps to dissect the complex pharmacology of clomipramine (B1669221) and other tricyclic antidepressants. researchgate.net This research provides insights into how these compounds interact with various neural targets, which can inform the development of new and more selective therapeutic agents. frontiersin.orgnih.gov

Structure

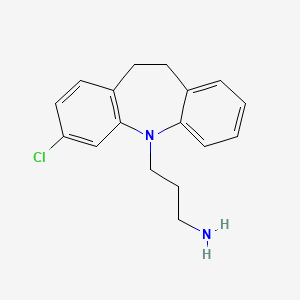

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-15-9-8-14-7-6-13-4-1-2-5-16(13)20(11-3-10-19)17(14)12-15/h1-2,4-5,8-9,12H,3,6-7,10-11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDZEFLZJRLKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211808 | |

| Record name | Didemethylclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62724-32-7 | |

| Record name | Didemethylclomipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062724327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didemethylclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEMETHYLCLOMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3702101D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The specific chemical and physical characteristics of didemethylclomipramine are essential for its identification and use in research settings.

| Property | Value |

| IUPAC Name | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-amine |

| CAS Number | 303-48-0 |

| Chemical Formula | C17H19ClN2 |

| Molecular Weight | 286.79 g/mol |

| Physical Appearance | Typically a solid powder |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide |

Preclinical Pharmacological Characterization of Didemethylclomipramine

Neurotransmitter Transporter Interactions and Reuptake Inhibition Profile

The therapeutic effects of many antidepressants, including tricyclic compounds, are largely attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, primarily serotonin (B10506) (5-HT) and noradrenaline (NA), by blocking their respective transporters (SERT and NET). psychotropical.com

Specific quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for didemethylclomipramine at the noradrenaline transporter (NET), is not extensively detailed in the reviewed scientific literature. Its pharmacological activity at this transporter is often considered in the context of being a downstream metabolite of clomipramine (B1669221) and desmethylclomipramine (B1197806).

Similarly, the precise binding affinity and inhibition potency (Ki or IC50 values) of this compound at the serotonin transporter (SERT) are not well-characterized in available preclinical studies. The primary focus has remained on the parent compound and its major active metabolite.

In contrast to this compound, the affinities of clomipramine and its primary metabolite, desmethylclomipramine, for the NA and 5-HT transporters have been thoroughly investigated. Clomipramine itself is a potent, though not entirely selective, serotonin reuptake inhibitor. drugbank.comnih.gov It demonstrates a significantly higher affinity for the serotonin transporter over the norepinephrine (B1679862) transporter. wikipedia.org

Table 1: Comparative Binding Affinities (Ki, nM) of Clomipramine and Desmethylclomipramine at Monoamine Transporters

| Compound | Serotonin Transporter (SERT) | Noradrenaline Transporter (NET) |

|---|---|---|

| Clomipramine | ~0.23 - 2.2 | ~33 - 54 |

| Desmethylclomipramine | ~31.6 - 56 | ~0.32 - 1.1 |

Note: Data represents a range of reported Ki values from various preclinical studies. Lower values indicate higher binding affinity.

Serotonin (5-HT) Transporter Inhibition Potency

Receptor Binding and Functional Activity Studies in Preclinical Models

Beyond their effects on neurotransmitter reuptake, tricyclic antidepressants and their metabolites interact with a wide array of other neurotransmitter receptors, which contributes to their broader pharmacological profile.

Clomipramine itself is an antagonist at several receptors, including the histamine (B1213489) H1 receptor, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors (M1-M5). wikipedia.org It also shows antagonism at various serotonin (5-HT2A, 5-HT2C, 5-HT3) and dopamine (B1211576) (D1, D2, D3) receptors. wikipedia.org The affinity of clomipramine for these receptors, particularly the histamine H1 and muscarinic receptors, is quite high. pharmgkb.org

Table 2: Receptor Binding Profile (Ki, nM) of Clomipramine and Desmethylclomipramine

| Receptor | Clomipramine Affinity (Ki, nM) | Desmethylclomipramine Affinity (Ki, nM) |

|---|---|---|

| Histamine H1 | ~1.1 - 31 | ~31 |

| Muscarinic (M1-M5) | ~9.1 - 33 | ~69 |

| α1-Adrenergic | ~6.7 - 26 | ~36 |

| Dopamine D2 | ~130 | ~240 |

| Serotonin 5-HT2A | ~2.7 - 12 | ~11 |

Note: Data represents a range of reported Ki values from various preclinical studies. Lower values indicate higher binding affinity.

Detailed studies on the ligand binding kinetics (association and dissociation rates) and the comprehensive receptor selectivity profile of this compound are not available in the reviewed literature. For the parent compound, clomipramine, its high affinity for multiple receptor types indicates a broad, non-selective binding profile beyond the monoamine transporters. wikipedia.orgpharmgkb.org The active metabolite, desmethylclomipramine, generally shows a lower affinity for these other receptors compared to clomipramine, but it retains significant activity at several sites. wikipedia.org This broad receptor interaction profile is characteristic of older tricyclic antidepressants.

Affinities for Key Neurotransmitter Receptors (e.g., Monoaminergic, Histaminergic, Muscarinic)

Neurochemical Effects and Modulations in Preclinical Animal Brain Regions

This compound, also known as didesmethylclomipramine, is a recognized metabolite of the tricyclic antidepressant clomipramine. The metabolic pathway involves the initial demethylation of clomipramine to its primary active metabolite, desmethylclomipramine (norclomipramine). pharmgkb.orghpra.iemedsinfo.com.au Subsequently, desmethylclomipramine can undergo further demethylation to form this compound. pharmgkb.orghpra.ie Despite its identification as a downstream metabolite, detailed preclinical research focusing specifically on the neurochemical profile of this compound is notably scarce in publicly available scientific literature. Most research has concentrated on the parent drug, clomipramine, and its principal metabolite, desmethylclomipramine.

Influence on Monoamine Levels and Turnover

Preclinical studies have established that the metabolites of clomipramine can have distinct pharmacological activities. The primary metabolite, desmethylclomipramine, is known to be a potent inhibitor of norepinephrine reuptake, while being a weaker inhibitor of serotonin reuptake compared to the parent compound, clomipramine. pharmgkb.org This highlights that the metabolic process alters the pharmacological effects on monoaminergic systems.

Due to the absence of specific research findings, a data table detailing the influence of this compound on monoamine levels and turnover cannot be generated.

Impact on Second Messenger Systems and Intracellular Signaling Pathways

First messengers, like neurotransmitters, bind to cell surface receptors and trigger a cascade of intracellular events mediated by second messengers and their downstream signaling pathways. wikipedia.org These systems, including the cyclic AMP (cAMP) and phosphoinositide (e.g., inositol (B14025) triphosphate and diacylglycerol) pathways, are crucial for translating extracellular signals into cellular responses. wikipedia.orgtaylorandfrancis.com They activate various protein kinases and transcription factors that regulate neuronal function and plasticity.

There is a significant lack of specific preclinical research investigating the effects of this compound on these second messenger systems and intracellular signaling pathways. The actions of many antidepressant compounds are thought to involve long-term adaptations in these signaling cascades, moving beyond simple reuptake inhibition. drugbank.com However, whether this compound engages with, modulates, or alters components of pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway has not been documented in the available scientific literature.

Consequently, it is not possible to provide research findings or a data table on the impact of this compound on second messenger systems and intracellular signaling pathways.

Molecular and Cellular Mechanisms of Didemethylclomipramine Action

Direct Interactions with Transporter Proteins (e.g., NET, SERT)

Didemethylclomipramine is known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. Its affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) is a key aspect of its mechanism of action. By inhibiting these transporters, it increases the extracellular concentrations of norepinephrine and serotonin, respectively, thereby enhancing neurotransmission.

The binding affinity of a compound to a transporter is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the target. A lower Ki value indicates a higher binding affinity. The affinity of various antidepressants and their metabolites for human and rat SERT and NET has been measured using radioligand binding assays. drugbank.com Significant correlations have been observed between the affinity for rat and human transporters, suggesting that animal models can provide valuable insights into human pharmacology. drugbank.com

| Compound | Transporter | Ki (nM) |

| This compound | NET | Data not available in provided sources |

| This compound | SERT | Data not available in provided sources |

| Paroxetine | NET | Moderately high affinity drugbank.com |

| Venlafaxine | NET | Weak affinity drugbank.com |

| Cocaine | hDAT | 230 nih.gov |

| Cocaine | hNET | 480 nih.gov |

| Cocaine | hSERT | 740 nih.gov |

| Methylphenidate | DAT | ~100 nih.gov |

| Methylphenidate | NET | ~100 nih.gov |

| Methylphenidate | SERT | ~100,000 nih.gov |

| Amphetamine | NET | 70-100 nih.gov |

| Amphetamine | DAT | ~600 nih.gov |

| Amphetamine | SERT | 20,000-40,000 nih.gov |

| MDMA | hNET | 1190 nih.gov |

| MDMA | hSERT | 2410 nih.gov |

| MDMA | hDAT | 8290 nih.gov |

hDAT: human dopamine (B1211576) transporter; hNET: human norepinephrine transporter; hSERT: human serotonin transporter. This table includes data for other relevant compounds to provide context for transporter binding affinities.

Influence on Neuronal Plasticity and Synaptic Remodeling Pathways

Neuronal plasticity refers to the ability of the brain to reorganize its structure and function in response to experiences. psychiatrictimes.comnih.gov This process, which includes neurogenesis, neuronal death, and the formation or elimination of synaptic connections, is crucial for normal brain function and is implicated in the pathophysiology of mood disorders. psychiatrictimes.com Antidepressants, including tricyclic compounds like the parent drug of this compound, clomipramine (B1669221), may exert their therapeutic effects by promoting neural plasticity and restoring the structure and function of neural networks. researchgate.net

Stress can lead to atrophy, cell loss, and altered synaptic strength in brain regions involved in mood regulation. researchgate.net Chronic antidepressant treatment has been shown to counteract these effects, suggesting that a key mechanism of action is the promotion of hippocampal neurogenesis. researchgate.net Synaptic remodeling, a fundamental aspect of neuronal plasticity, involves changes in the number and morphology of dendritic spines and is influenced by signaling pathways involving neurotransmitter receptors and the extracellular matrix. nih.gov For instance, the serotonin 5-HT7 receptor has been shown to interact with matrix metalloproteinase 9 (MMP-9) and the hyaluronan receptor CD44 to trigger dendritic spine remodeling and synaptic pruning. nih.gov Glial cells, including astrocytes and microglia, also play an active role in sculpting sensory neurons and remodeling synapses through controlled phagocytosis. cshl.edu

Potential for Enzyme Modulation Beyond Biotransformation

While the primary enzymatic processes involving this compound relate to its formation from clomipramine via cytochrome P450 enzymes like CYP3A4, CYP2C19, and CYP1A2, and its further metabolism, there is potential for this compound to modulate other enzyme systems. wiley-vch.de The concept of enzyme modulation involves the alteration of enzyme activity through various mechanisms, such as thiol-disulfide exchange. nih.gov While direct evidence for this compound modulating specific enzymes beyond its own metabolic pathway is limited in the provided search results, the broad interactions of tricyclic compounds with various cellular components suggest this as a potential area for further investigation.

Mechanisms of Blood-Brain Barrier Permeation

The blood-brain barrier (BBB) is a highly selective border of endothelial cells that protects the brain by regulating the passage of substances from the circulatory system into the central nervous system. wikipedia.org For a drug to be effective in the brain, it must be able to cross this barrier. The permeation of the BBB can occur through several mechanisms, including passive diffusion for small, lipophilic molecules and active transport mediated by various transporter proteins. wikipedia.orgnih.gov

Efflux transporters, such as P-glycoprotein (P-gp), are a significant component of the BBB and actively pump xenobiotics out of the brain, limiting the brain penetration of many drugs. nih.govmdpi.com The brain-to-blood concentration ratio of a drug can provide insight into its ability to cross and accumulate in the brain. For instance, the parent compound, levomepromazine, has a brain-to-blood concentration ratio of about 10. researchgate.net Studies on clomipramine and its metabolite norclomipramine in rats have shown that these compounds are rapidly exchanged between the blood and the brain, with brain concentrations being significantly higher than serum concentrations. researchgate.net This suggests that these compounds, and likely this compound as well, can effectively cross the BBB. The high lipophilicity of many tricyclic compounds facilitates their passage across the BBB. researchgate.net

Analytical Methodologies for Didemethylclomipramine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing multicomponent mixtures. encyclopedia.pubnumberanalytics.com It relies on the differential distribution of components between a stationary phase and a mobile phase. numberanalytics.com Chromatographic methods are widely used in pharmaceutical analysis for their versatility and resolving power. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify compounds in a mixture. wikipedia.orgopenaccessjournals.com This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). asccollegekolhar.inshimadzu.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.comshimadzu.com

In the context of didemethylclomipramine research, HPLC is frequently used for its high resolution, accuracy, and efficiency. openaccessjournals.com Both normal-phase and reversed-phase HPLC can be employed. Normal-phase HPLC separates analytes based on their affinity for a polar stationary phase, using a non-polar mobile phase. wikipedia.org Conversely, reversed-phase HPLC, which is more common for drug analysis, uses a non-polar stationary phase and a polar mobile phase. dergipark.org.tr The choice of detector is critical, with UV/VIS detectors being widely used due to their excellent linearity and the ability to perform rapid quantitative analyses. nih.gov

A typical HPLC method for this compound might involve a C18 column (a common reversed-phase column) and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer solution. dergipark.org.tr

Table 1: Example of HPLC Parameters for Tricyclic Antidepressant Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical set of HPLC conditions and does not represent a specific validated method for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing a stationary phase. sigmaaldrich.cometamu.edu Separation is based on the differential partitioning of compounds between the stationary phase and the carrier gas. sigmaaldrich.com

For the analysis of this compound, which may require derivatization to increase its volatility, GC offers high resolving power, speed, and sensitivity. sigmaaldrich.com A common setup involves a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for detection. researchgate.net The use of a specific detector like NPD enhances selectivity for nitrogen-containing compounds like this compound. researchgate.net

A study described a GC/NPD method for the simultaneous determination of several tricyclic antidepressants, including desmethylclomipramine (B1197806) (an alternative name for this compound), in human plasma. researchgate.net This method utilized a solid-phase extraction for sample cleanup and achieved good recoveries for all tested compounds. researchgate.net

Table 2: Example of GC Parameters for Tricyclic Antidepressant Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp 150°C, ramp to 280°C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

This table presents a hypothetical set of GC conditions and does not represent a specific validated method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. eag.comnih.gov This hyphenated technique is widely considered the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and accuracy. nebiolab.commdpi.com LC-MS/MS can detect compounds at nanomolar or even picomolar concentrations. nebiolab.com

The process involves separating the sample components using LC, followed by ionization of the analytes. nebiolab.com The precursor ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. eag.com This multiple reaction monitoring (MRM) provides high specificity.

For this compound, LC-MS/MS offers significant advantages in preclinical research, particularly for pharmacokinetic studies where low concentrations in biological matrices need to be accurately measured. mercodia.com The technique's high throughput and robustness make it suitable for analyzing a large number of samples. nebiolab.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules based on their electrophoretic mobility. japer.indiva-portal.org It offers several advantages, including rapid analysis, high efficiency, and low consumption of samples and reagents. japer.inmdpi.com

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE. libretexts.orgscielo.br In CZE, separation occurs in a buffer-filled capillary, and analytes are separated based on their charge-to-size ratio. libretexts.org This technique is well-suited for the analysis of small molecules like this compound. The development of CZE methods often involves optimizing parameters such as the background electrolyte composition, pH, and applied voltage. scielo.br

Micellar Electrokinetic Chromatography (MEKC)

For neutral or poorly charged compounds, Micellar Electrokinetic Chromatography (MEKC) can be employed. diva-portal.org MEKC is a modification of CE where surfactants are added to the buffer to form micelles, creating a pseudo-stationary phase that allows for the separation of analytes based on their partitioning between the micelles and the surrounding buffer. japer.indiva-portal.org

Spectroscopic and Spectrophotometric Approaches in Quantitative Analysis

Spectroscopic and spectrophotometric methods are based on the interaction of electromagnetic radiation with the analyte. iajps.com UV-Visible spectrophotometry is a common technique used for the quantitative analysis of drugs. iajps.com

For this compound, spectrophotometric methods can be developed based on its chromophoric structure. researchgate.net These methods are often simple, rapid, and cost-effective. researchgate.net One approach involves the reaction of the drug with a chromogenic reagent to produce a colored product that can be measured at a specific wavelength. researchgate.net For instance, a method for tricyclic antidepressants involved the interaction with diazotized p-phenylenediamine (B122844) dihydrochloride (B599025) to form a chromophore measurable at 565 nm. researchgate.net Another method was based on the oxidation of clomipramine (B1669221) by ammonium (B1175870) monovanadate, yielding a colored product with an absorbance maximum at 620 nm. researchgate.net

Key characteristics of spectrophotometric methods include their wide applicability, moderate to high selectivity (which can be enhanced by choosing an appropriate wavelength), and good accuracy. libretexts.org

Method Development and Validation for Preclinical Research Applications

The development and validation of analytical methods are critical steps in preclinical research to ensure the reliability and reproducibility of the data. researchgate.netjaper.in Method development involves selecting and optimizing various parameters of the analytical technique to achieve the desired performance. researchgate.netemerypharma.com This includes sample preparation, separation, and detection. researchgate.net

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. emerypharma.com Method validation encompasses several key parameters as defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). emerypharma.comresearchgate.net These parameters include:

Accuracy: The closeness of the measured value to the true value. emerypharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. emerypharma.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. emerypharma.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. emerypharma.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. emerypharma.com

For preclinical studies, bioanalytical method validation is particularly important. This involves demonstrating that a specific method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible. japer.in

Preclinical Models in Didemethylclomipramine Research

In Vitro Cellular and Tissue Models for Pharmacological Screening

In the early stages of drug evaluation, in vitro models are indispensable for initial pharmacological screening. nih.gov These models, which range from simple cell cultures to more complex organotypic systems, allow for the controlled assessment of a compound's effects at a cellular and molecular level. nih.gov For didemethylclomipramine, such models are crucial for elucidating its mechanism of action and identifying its primary molecular targets.

Cultured cells are frequently employed to evaluate new drug compounds. nih.gov These can include primary cells, secondary cell lines, or those derived from stem cells. nih.gov The complexity of these models can vary, from basic setups to more intricate organ-like structures. nih.gov Creating realistic tissue mimics is a challenging endeavor due to the specific morphology, complex protein expression, and interconnected functions of natural tissues. nih.gov This requires appropriate biomaterial matrices and specific cell culture protocols to guide the cells into the correct phenotype. nih.gov

While specific in vitro studies focusing solely on this compound are not extensively detailed in the provided search results, the general approach involves using cell lines or primary neuronal cultures to investigate its interaction with neurotransmitter receptors and transporters. For instance, cells expressing specific serotonin (B10506) or norepinephrine (B1679862) transporters would be used to determine the compound's potency in inhibiting the reuptake of these neurotransmitters. Similarly, receptor-binding assays using cell membranes expressing various G-protein coupled receptors or ligand-gated ion channels help to create a comprehensive pharmacological profile.

In Vivo Animal Models for Neurobiological and Behavioral Studies

In vivo animal models are essential for understanding the complex neurobiological and behavioral effects of a compound that cannot be fully replicated in vitro. nih.gov These models aim to simulate certain aspects of human conditions to predict a drug's therapeutic potential. wiley-vch.de

Non-Rodent Preclinical Species in Comprehensive Characterization

While rodents are the primary models, non-rodent species are often required by regulatory agencies for a more comprehensive toxicological and pharmacological characterization before a drug can proceed to human trials. premier-research.com The most common non-rodent species include dogs and non-human primates, with miniature swine also being a viable option. altasciences.com The choice of species is based on factors such as pharmacological relevance and similar metabolic profiles to humans. nih.gov For certain studies, such as those involving embryo-fetal development, the rabbit is a commonly used non-rodent species. nih.gov

The rationale for using a second species is to identify potential toxicities that may not be apparent in rodents and to gain a better understanding of the drug's pharmacokinetic and pharmacodynamic properties in a different biological system. frontiersin.org There is no single "best" non-rodent model, and the selection is made on a case-by-case basis, taking into account the specific drug and its intended therapeutic use. altasciences.com

Models for Investigating Neurotransmitter System Perturbations

This compound, like its parent compound, is known to interact with various neurotransmitter systems. nih.govsdmiramar.edu In vivo models are crucial for studying how it perturbs these systems. Techniques like in vivo microdialysis allow for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to assess the effects of this compound on the extracellular concentrations of serotonin and norepinephrine, providing direct evidence of its reuptake inhibitory activity.

Electrophysiological studies in anesthetized rats can also be employed to investigate the effects of a compound on the firing rate of neurons in different brain regions. nih.gov For example, studies have shown that the administration of certain psychoactive compounds can alter the spontaneous firing of dopamine (B1211576), norepinephrine, and serotonin neurons. nih.gov Such studies on this compound would provide insights into its influence on the activity of key neuronal circuits implicated in mood regulation.

Brain and Tissue Distribution Studies in Preclinical Species

Understanding the extent to which a drug penetrates the blood-brain barrier and distributes into the brain and other tissues is critical for CNS-active compounds. researchgate.net Brain and tissue distribution studies are typically conducted in preclinical species like rats. mdpi.com These studies involve administering the compound and then measuring its concentration in plasma, brain, and other relevant organs at various time points. mdpi.com

The data from these studies are used to calculate key parameters such as the brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration. researchgate.net A high Kp value suggests that the compound readily crosses the blood-brain barrier. The unbound fraction of the drug in the brain (fu,brain) is another important parameter, as it is the unbound drug that is free to interact with its molecular targets. nih.gov

While specific brain and tissue distribution data for this compound are not available in the provided search results, the table below illustrates the type of data that would be generated from such a study.

| Tissue | Parameter | Description |

| Plasma | Concentration vs. Time Profile | Measures the absorption, distribution, metabolism, and excretion of the drug in the bloodstream. |

| Brain | Brain-to-Plasma Ratio (Kp) | Indicates the overall extent of drug penetration into the brain. |

| Brain | Unbound Fraction (fu,brain) | Represents the portion of the drug that is not bound to tissue components and is pharmacologically active. nih.gov |

| Other Tissues (e.g., Liver, Kidney) | Tissue Concentration | Provides information on the distribution of the drug throughout the body and potential sites of accumulation or metabolism. |

These studies are essential for correlating the pharmacokinetic properties of this compound with its pharmacodynamic effects observed in behavioral and neurochemical studies.

Structure Activity Relationships Sar of Didemethylclomipramine and Analogues

Identification of Molecular Descriptors Influencing Biological Activity

The biological activity of tricyclic antidepressants and their metabolites is governed by a range of physicochemical and structural properties known as molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) models for TCAs have identified several key descriptors that significantly influence their behavior. researchgate.net

Key molecular descriptors for TCAs include:

Lipophilicity: This property, often expressed as the octanol-water partition coefficient (ClogP), affects how the drug is absorbed, distributed, and able to cross the blood-brain barrier. researchgate.net

Electronic and Energy Parameters: Descriptors such as heat of formation, electronic energy, and binding energy contribute to the stability of the molecule and its interaction with biological targets. researchgate.net

Structural Features: The number of rotatable bonds, the total number of nitrogen atoms, and the presence of nitrogen atoms within the ring system are crucial structural determinants. researchgate.netlongdom.org

Amine Side Chain: A primary determinant of activity is the nature of the amine side chain. longdom.org Tertiary amines, such as clomipramine (B1669221), generally exhibit greater potency for inhibiting the serotonin (B10506) transporter (SERT). In contrast, their secondary amine metabolites, like didemethylclomipramine, tend to be more potent inhibitors of the norepinephrine (B1679862) transporter (NET). psychscenehub.com This shift is a classic example of how a single metabolic step—demethylation—dramatically alters the pharmacological profile.

Table 1: Comparison of Molecular Descriptors for Selected Tricyclic Antidepressants and their Metabolites

| Compound | Amine Type | Primary Transporter Target | Lipophilicity (Example ClogP) | Notes |

|---|---|---|---|---|

| Clomipramine | Tertiary | SERT | High | Parent compound. psychscenehub.com |

| This compound | Secondary | NET | Lower than parent | Active metabolite of Clomipramine. psychscenehub.comnih.gov |

| Imipramine (B1671792) | Tertiary | SERT/NET | High | Analogue parent compound. psychscenehub.com |

| Desipramine (B1205290) | Secondary | NET | Lower than parent | Active metabolite of Imipramine. psychscenehub.com |

| Amitriptyline | Tertiary | SERT/NET | High | Analogue parent compound. psychscenehub.com |

| Nortriptyline (B1679971) | Secondary | NET | Lower than parent | Active metabolite of Amitriptyline. psychscenehub.com |

Elucidation of Key Pharmacophores for Receptor and Transporter Interactions

A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by a biological target. For TCAs, including this compound, the key pharmacophore responsible for interaction with the serotonin (SERT) and norepinephrine (NET) transporters is well-defined. acs.org

The essential features of the TCA pharmacophore include:

Aromatic Rings: The rigid, three-ring structure forms a hydrophobic core that engages in van der Waals and pi-pi stacking interactions within the transporter's binding pocket. longdom.orgresearchgate.net

Positively Ionizable Amine: The nitrogen atom in the aliphatic side chain is protonated at physiological pH. longdom.org This positively charged group is critical for forming a salt bridge with a negatively charged amino acid residue, such as Aspartate 98 (Asp98) in the human serotonin transporter (hSERT), anchoring the ligand in the binding site. nih.govresearchgate.net

Pharmacophore models derived from virtual screening and computational studies often consist of two aromatic rings, one hydrophobic feature, and one positively ionizable group. acs.orgresearchgate.net The specific orientation of these features within the binding sites of SERT and NET dictates the compound's potency and selectivity. Subtle changes, such as the demethylation that converts clomipramine to this compound, alter the steric and electronic profile of the side chain, thereby shifting its preference from SERT to NET. psychscenehub.com

Computational Modeling and Ligand-Target Docking Studies

Computational modeling uses computers to simulate and study complex biological systems, providing powerful insights into drug-receptor interactions at an atomic level. nih.gov For this compound and its analogues, ligand-target docking studies have been instrumental in visualizing how these molecules fit into the binding sites of monoamine transporters. nih.govnih.gov

Docking studies involve placing a model of the ligand (e.g., a TCA) into a structural model of the target protein (e.g., a homology model of hSERT) to predict its preferred binding orientation and affinity. nih.gov Research on TCAs has revealed several key findings:

Binding Site Location: While a binding site in the extracellular vestibule of the bacterial homologue LeuT was initially identified, further studies on the human serotonin transporter (hSERT) point to the central substrate binding site as the relevant location for TCA inhibition. nih.govresearchgate.net This site overlaps with the binding site for serotonin itself, consistent with the competitive inhibition mechanism of these drugs. nih.gov

Key Amino Acid Interactions: Induced fit docking simulations, validated by mutagenesis studies, have identified specific amino acid residues in hSERT that are crucial for binding TCAs. A salt bridge forms between the protonated amine of the TCA side chain and Asp98. nih.govresearchgate.net Other important interactions involve residues such as Phenylalanine 335 (Phe335), Alanine 173 (Ala173), and Threonine 439 (Thr439), which line the binding pocket. nih.gov

Orientation of the Ligand: These computational models unambiguously orient the TCA molecule within the central binding site, providing a structural basis for understanding their inhibitory mechanism. nih.govresearchgate.net The tricyclic ring system and the aliphatic side chain adopt specific conformations to maximize favorable interactions with the protein.

Table 2: Key Interacting Residues in hSERT for Tricyclic Antidepressants from Docking Studies

| Interacting Residue | Location in hSERT | Type of Interaction | Reference |

|---|---|---|---|

| Aspartate 98 (Asp98) | Central Binding Site | Salt Bridge with Amine | nih.govresearchgate.net |

| Phenylalanine 335 (Phe335) | Central Binding Site | Vicinal to the Tricyclic Ring | nih.govresearchgate.net |

| Alanine 173 (Ala173) | Central Binding Site | Forms part of the binding pocket | nih.govresearchgate.net |

| Threonine 439 (Thr439) | Central Binding Site | Forms part of the binding pocket | nih.govresearchgate.net |

| Tyrosine 95 (Tyr95) | Extracellular Gate | Potential Hydrogen Bonding | nih.gov |

Insights Derived from Metabolite-Specific Structure-Activity Profiles

The conversion from a tertiary amine (clomipramine) to a secondary amine (this compound) leads to a distinct shift in activity:

Shift in Transporter Selectivity: Clomipramine is one of the most potent inhibitors of serotonin reuptake among the TCAs. psychscenehub.com However, its metabolite, this compound, displays a marked increase in potency for the norepinephrine transporter (NET) and a decrease in potency for SERT. nih.gov This pattern is consistent across the TCA class, where secondary amine metabolites like desipramine and nortriptyline are more potent norepinephrine reuptake inhibitors than their parent compounds, imipramine and amitriptyline, respectively. psychscenehub.comresearchgate.net

Table 3: Comparative Affinity (Ki, nM) of TCAs and their Desmethyl Metabolites for SERT and NET

| Compound | Parent/Metabolite | Affinity for SERT (Ki, nM) | Affinity for NET (Ki, nM) | NA/5-HT Ratio |

|---|---|---|---|---|

| Clomipramine | Parent | 0.14 | 54 | ~385 |

| This compound (Desmethylclomipramine) | Metabolite | Higher than parent | Lower than parent | Lower than parent |

| Imipramine | Parent | ~22-180 | 0.3-8.6 | ~0.04-0.12 |

| Desipramine | Metabolite | 22-180 | 0.3-8.6 | Higher than parent |

| Amitriptyline | Parent | 20 | 50 | 2.5 |

| Nortriptyline | Metabolite | Higher than parent | ~10x more potent than at SERT | ~0.1 |

Note: Specific Ki values for this compound can vary across studies, but the trend of increased NET affinity and decreased SERT affinity relative to clomipramine is well-established. Data compiled from multiple sources. psychscenehub.comnih.gov

Future Directions in Didemethylclomipramine Research

Elucidation of Novel Molecular Targets and Off-Targets

While the primary targets of didemethylclomipramine are the monoamine transporters (MATs), specifically the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), future research will increasingly focus on identifying novel molecular targets and unintended off-target interactions. nih.govnih.gov This exploration is crucial for understanding the compound's complete mechanism of action, including potential side effects and opportunities for drug repurposing.

Antidepressants are known to interact with a variety of proteins in the central nervous system beyond their primary targets, including G-protein coupled receptors (GPCRs). nih.gov The search for novel targets for compounds like this compound is driven by the need for more effective therapies. grantome.com Research into related compounds has revealed unexpected interactions; for instance, norclomipramine has been shown to inhibit NEDD4-mediated ubiquitin chain elongation by binding to a hydrophobic pocket, an entirely different mechanism from monoamine reuptake inhibition. researchgate.net Similarly, the non-steroidal anti-inflammatory drug indomethacin (B1671933) was found to act as a positive allosteric modulator of the cannabinoid receptor type-1 (CB1R), highlighting the potential for discovering unexpected modulatory roles. nih.gov

The concept of "off-target" effects, or unintended molecular interactions, is a significant concern in drug development. nih.govcrisprmedicinenews.com Future studies on this compound will likely employ systematic screening to identify these interactions, which could be responsible for either adverse effects or unappreciated therapeutic benefits. Techniques like affinity purification-mass spectrometry and chemical proteomics can identify the binding partners of a compound within the cellular environment. The identification of allosteric binding sites on transporters also represents a key frontier. grantome.comfrontiersin.org These sites, distinct from the main binding pocket, can modulate the transporter's activity in novel ways. grantome.com Identifying if this compound interacts with such sites on SERT, NET, or other proteins could lead to the design of more specific and effective medications. frontiersin.org

Table 1: Potential Areas for Target Identification Research

| Research Area | Rationale | Potential Methodologies |

|---|---|---|

| Allosteric Site Mapping | To identify novel modulatory sites on primary targets (SERT, NET) that could offer more specific therapeutic control. grantome.comfrontiersin.org | Virtual screening, X-ray crystallography, Site-directed mutagenesis. researchgate.netfrontiersin.org |

| GPCR Screening | To investigate interactions with various G-protein coupled receptors known to be affected by antidepressants. nih.gov | Radioligand binding assays, Functional cell-based assays. |

| Kinase Profiling | To determine if the compound inhibits or activates specific protein kinases, which could explain downstream signaling effects. | Kinase activity assays, Proteomic profiling. |

| Ion Channel Modulation | To assess effects on various ion channels, which are common off-targets for centrally active drugs. | Electrophysiological recordings (e.g., patch-clamp). |

| Enzyme Inhibition Studies | To explore inhibition of metabolic enzymes or other enzymes like NEDD4, as seen with related compounds. researchgate.net | Enzyme inhibition assays, Activity-based protein profiling. |

Advancements in Computational Modeling and In Silico Approaches for Preclinical Discovery

Computational modeling and in silico techniques are indispensable tools for modern drug discovery, allowing researchers to simulate, predict, and rationalize the behavior of molecules at an atomic level. mdpi.comnih.gov Future research on this compound will heavily rely on these approaches to accelerate the discovery process and provide mechanistic insights that are difficult to obtain through experimental methods alone. nih.gov

Molecular docking, a primary in silico technique, can predict how this compound binds to its known targets like SERT and NET, as well as to potential off-targets. mdpi.com By simulating the interaction between the ligand and a protein's three-dimensional structure, docking can estimate binding affinity and identify key interacting amino acid residues. researchgate.net This is crucial for designing derivatives with improved selectivity and for understanding the basis of its interaction with various proteins. acs.org

Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement of the compound and its target protein over time. mdpi.com MD can reveal the conformational changes a transporter undergoes upon binding, providing a deeper understanding of the mechanism of transport inhibition. researchgate.net It can also be used to calculate binding free energies, offering a more accurate ranking of potential drug candidates than docking alone. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. acs.org For this compound and its analogues, 3D-QSAR models could be built to predict the potency and selectivity of new derivatives, guiding medicinal chemistry efforts. acs.org These computational tools, when used in combination, provide a powerful platform for hypothesis generation and for prioritizing experimental studies, ultimately making the research process more efficient. thieme-connect.comtandfonline.com

Table 3: In Silico Methodologies for this compound Investigation

| Computational Method | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities of this compound to various protein targets. mdpi.com | Screening a library of human proteins to predict potential off-targets; comparing binding to SERT vs. NET. acs.org |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the drug-protein complex to understand the mechanism of action. mdpi.com | Observing how the binding of this compound stabilizes an outward-open or occluded state of the transporter. researchgate.net |

| Virtual Screening | Screen large chemical libraries in silico to find new molecules with desired activity. frontiersin.org | Identifying novel scaffolds that could mimic this compound's activity but with a better side-effect profile. frontiersin.org |

| 3D-QSAR Modeling | Develop predictive models that link molecular structure to biological activity. acs.org | Predicting the transporter inhibition potency of newly designed analogues before synthesis. |

| ADME-Toxicity Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.com | Estimating properties like blood-brain barrier permeability or potential for CYP450 enzyme inhibition. thieme-connect.com |

Development of Research Probes and Tool Compounds for Mechanistic Studies

To thoroughly investigate the biology of this compound and its targets, the development of specialized chemical probes and tool compounds is essential. frontiersin.org These tools are designed for specific experimental applications, such as visualizing a target protein in cells or isolating its binding partners, and are often modified versions of the parent compound. monash.edu

A key area of development is the creation of high-affinity, selective fluorescent probes based on the this compound scaffold. mdpi.com By attaching a fluorophore (a fluorescent chemical group) to the molecule, researchers can directly visualize its binding to transporters on the cell surface or within intracellular compartments using advanced microscopy techniques. A significant challenge is to create these probes without altering the parent compound's pharmacological properties, especially for small molecules designed to cross the blood-brain barrier. monash.edu

Another critical need is the synthesis of radiolabeled versions of this compound (e.g., with tritium, carbon-14, or positron-emitting isotopes). These radioligands are the gold standard for quantitative binding assays to determine affinity and density of transporters in tissue preparations. nih.gov Positron Emission Tomography (PET) ligands based on the this compound structure could also be developed for in vivo imaging of transporter occupancy in the brain of living subjects, providing invaluable information for clinical research.

Finally, the development of "tool compounds" with specific modifications can help dissect the compound's mechanism. This could include creating photo-affinity labels, which can be used to permanently link the compound to its binding site upon exposure to UV light, allowing for definitive identification of the target protein. frontiersin.org Another approach is to develop biased ligands that selectively stabilize certain conformations of the transporter, helping to uncouple different aspects of its function. grantome.com These specialized chemical tools are fundamental for moving beyond simple binding studies to a more dynamic and mechanistic understanding of this compound's action. oicr.on.ca

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Didemethylclomipramine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer: this compound is synthesized via demethylation of clomipramine using reagents like boron tribromide (BBr₃) under anhydrous conditions. Post-synthesis purification involves column chromatography (silica gel, chloroform/methanol gradient). Structural confirmation requires ¹H/¹³C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, UV detection) to ensure >98% purity . Residual solvents should be quantified via gas chromatography (GC) to meet ICH guidelines .

Q. What in vitro pharmacological models are used to evaluate this compound’s activity?

- Methodological Answer: Standard assays include serotonin (SERT) and norepinephrine (NET) transporter binding assays using radiolabeled ligands (e.g., [³H]-paroxetine) in transfected HEK293 cells. Dose-response curves (IC₅₀ values) are generated with nonlinear regression analysis. Parallel functional uptake assays (e.g., fluorescence-based SERT inhibition) validate binding data. Positive controls (e.g., imipramine) and statistical rigor (ANOVA with Tukey post hoc) are critical to minimize variability .

Q. How should researchers address solubility and stability challenges in preclinical studies?

- Methodological Answer: Solubility is optimized using co-solvents (e.g., DMSO/PEG-400) with phase diagrams to determine maximal aqueous solubility. Stability under physiological conditions (pH 7.4, 37°C) is assessed via LC-MS/MS over 24–72 hours. Degradation products are identified using fragmentation mass spectra , and storage recommendations (-20°C under nitrogen) are derived from accelerated stability studies .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy in depression models be resolved?

- Methodological Answer: Discrepancies may arise from differences in animal models (e.g., forced swim test vs. chronic mild stress) or pharmacokinetic factors (e.g., brain penetration variability). A meta-analysis of existing data, stratified by species, dosing regimen, and endpoint metrics, can identify confounders. In vivo microdialysis to measure extracellular monoamine levels in target brain regions (e.g., prefrontal cortex) provides mechanistic clarity .

Q. What computational strategies predict this compound’s off-target interactions and metabolite pathways?

- Methodological Answer: Molecular docking (AutoDock Vina) against CYP450 isoforms (e.g., CYP2D6) predicts metabolic hotspots. Quantitative structure-activity relationship (QSAR) models (e.g., SwissADME) forecast physicochemical properties and blood-brain barrier permeability. In silico metabolite prediction tools (e.g., GLORYx) identify potential phase I/II metabolites for empirical validation via HRMS/MS fragmentation patterns .

Q. What experimental designs mitigate enantiomer-specific confounding in this compound studies?

- Methodological Answer: Enantiomeric resolution is achieved via chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase). Each enantiomer’s pharmacological profile is tested separately in radioligand displacement assays and in vivo behavioral models. Statistical comparisons (e.g., two-way ANOVA with enantiomer and dose as factors) isolate stereospecific effects .

Q. How can epigenetic effects of this compound be systematically evaluated?

- Methodological Answer: Genome-wide DNA methylation profiling (MethylationEPIC array) in neuronal cell lines post-treatment identifies differentially methylated regions (DMRs). Chromatin immunoprecipitation (ChIP-seq) for histone modifications (H3K4me3, H3K27ac) links epigenetic changes to gene expression (RNA-seq). Pathway enrichment analysis (DAVID, Enrichr) identifies affected biological processes .

Methodological Best Practices

- Reproducibility : Document synthesis protocols (reagent batches, reaction times) and analytical parameters (NMR shimming, LC gradient profiles) per FAIR data principles .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare, including randomization, blinding, and sample size justification via power analysis .

- Data Contradiction Analysis : Use PRISMA frameworks for systematic reviews and sensitivity analyses to assess bias in conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.